N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole is connected via an ethyl linker to an acetamide group, which is further substituted with a thiophen-2-yl moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the cyclopropyl group introduces steric constraints that may influence binding affinity.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)13-9-12(10-3-4-10)21(20-13)6-5-19-14(22)8-11-2-1-7-23-11/h1-2,7,9-10H,3-6,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXOPIRTWCUKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis involving the formation of intermediate compounds. One common route involves the synthesis of the pyrazole ring followed by subsequent functionalization:
Step 1: : Synthesis of the pyrazole ring starting from cyclopropyl hydrazine and 1,1,1-trifluoro-2,3-diketone under acidic conditions.
Step 2: : Alkylation of the pyrazole ring with 2-bromoethyl acetate to introduce the ethyl acetate moiety.
Step 3: : Coupling the thiophene moiety via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide could be optimized using continuous flow chemistry techniques to ensure higher yields, reduced reaction times, and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents may yield different functionalized derivatives.
Reduction: : This reaction type can be achieved with hydrogenation catalysts to alter functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole or thiophene moieties.
Common Reagents and Conditions
Oxidation: : Sodium periodate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: : May produce ketones, carboxylic acids, or alcohols depending on the conditions.
Reduction: : Saturated or reduced analogs of the original compound.
Substitution: : Various substituted pyrazoles or thiophenes, depending on the reagents used.
Scientific Research Applications
In Chemistry
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is used as a building block for more complex molecules in organic synthesis. Its functional groups make it a versatile intermediate.
In Biology and Medicine
Biological Studies: : Can be used as a probe to study the activity of particular biological pathways.
In Industry
Material Science: : Potential use in the development of new materials with unique properties.
Agrochemicals: : Possible applications as an active ingredient in pesticides or herbicides.
Mechanism of Action
The mechanism by which this compound exerts its effects is based on its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole and thiophene rings can participate in various biochemical interactions, influencing the compound's activity and stability.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural differences between the target compound and its closest analogs:
Analysis of Structural and Functional Implications
Pyrazole vs. Triazole Cores: The pyrazole core (target compound) offers a smaller heterocyclic ring with two adjacent nitrogen atoms, favoring hydrogen bonding.
Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound and , this group increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like .
Linker and Spacer Groups :
Pharmacological and Physicochemical Properties
While direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Lipophilicity (logP): The trifluoromethyl group and thiophene likely increase logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
- Metabolic Stability : The CF₃ group in the target compound and may slow hepatic metabolism compared to , which lacks fluorination.
- Synthetic Accessibility : Compounds with direct thiophene attachments (target, ) may require fewer synthesis steps than triazole-thio derivatives (), which involve hydrazine hydrate and multi-step coupling .
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
The compound exhibits a complex structure that contributes to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N3OS |
| Molecular Weight | 357.76 g/mol |
| LogP | 3.5862 |
| Polar Surface Area | 37.92 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets.
- Mechanism of Action : The compound has shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, it has been noted that similar pyrazole derivatives can induce caspase activation, leading to programmed cell death in cancer cells .
- In Vitro Studies : In vitro assays have revealed that compounds with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549. For instance, one study reported IC50 values for related compounds ranging from 3.0 µM to 22.54 µM against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to show activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as E. coli and P. aeruginosa .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer efficacy of this compound demonstrated its potential as an effective therapeutic agent against breast cancer cells (MCF-7). The compound was shown to inhibit cell proliferation significantly, with an IC50 value comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial properties of pyrazole derivatives highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The study reported MIC values below 10 µg/mL for several tested strains, suggesting a promising avenue for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
